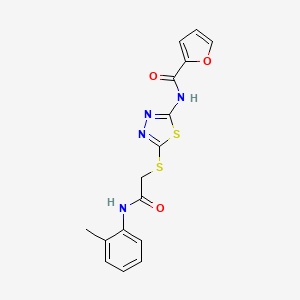

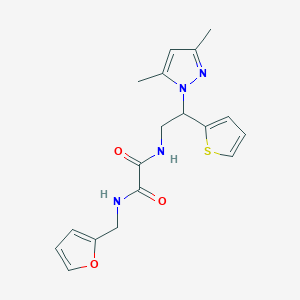

![molecular formula C17H14N4O2 B2463397 8-氧代喹唑啉并[2,3-a]酞嗪-5-(2-羟乙基氨基) CAS No. 330473-38-6](/img/structure/B2463397.png)

8-氧代喹唑啉并[2,3-a]酞嗪-5-(2-羟乙基氨基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline and quinazolinone derivatives are important nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives often involves the reaction of isatoic anhydride and different amines to give various 2-aminobenzamides . Then, the reaction of 2-aminobenzamides with 2-nitrobenzaldehyde followed by the reduction of the nitro group can afford 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives .Molecular Structure Analysis

Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .Chemical Reactions Analysis

The properties of the pyrimidine ring in quinazoline were affected by the presence of the fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .科学研究应用

- 喹唑啉类化合物,包括我们感兴趣的化合物,因其镇痛作用而受到关注。 研究人员探索它们通过多种机制缓解疼痛的潜力,例如神经递质或离子通道的调节 .

- 喹唑啉类的抗炎特性已得到充分证明。 这些化合物可能抑制促炎介质,抑制细胞因子释放,或调节免疫反应 .

- 一些喹唑啉类化合物通过靶向血管受体或离子通道表现出降压活性。 了解其作用机制有助于药物设计 .

- 喹唑啉类化合物已成为潜在抗癌药物的目标。 它们可能干扰肿瘤生长,血管生成或转移 .

- 喹唑啉类化合物可能影响葡萄糖代谢或胰岛素信号通路。 调查其抗糖尿病潜力至关重要 .

- 喹唑啉类化合物已针对抗疟疾和抗病毒作用进行了评估。 正在探索它们与相关靶标的相互作用 .

镇痛特性

抗炎活性

降压潜力

抗癌研究

抗糖尿病作用

抗疟疾和抗病毒活性

总之,8-氧代喹唑啉并[2,3-a]酞嗪-5-(2-羟乙基氨基)的多方面药理学特征为药物发现和治疗开发提供了令人兴奋的途径。进一步的研究将揭示其在这些多样化应用中的全部潜力。 🌟

作用机制

The synthesis of such compounds often involves reactions with different amines and other organic compounds . The resulting compounds can have various functional groups, which can influence their biological activity and interaction with different targets .

The pharmacokinetics of such compounds would depend on their specific chemical structure, including factors like their solubility, stability, and the presence of functional groups that can influence their absorption, distribution, metabolism, and excretion .

未来方向

Phthalazines, an important class of bicyclic N-heterocycles, have attracted sizable attention due to their valuable biological and pharmacological activities . They are crucial precursors in the synthesis of many compounds with interesting pharmacological properties like phosphodiesterase inhibitors and blood platelet aggregation inhibitors . This suggests that there could be potential for future research and development in this area.

属性

IUPAC Name |

5-(2-hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-10-9-18-15-11-5-1-2-6-12(11)16-19-14-8-4-3-7-13(14)17(23)21(16)20-15/h1-8,22H,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHMICOBJHIIAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2463314.png)

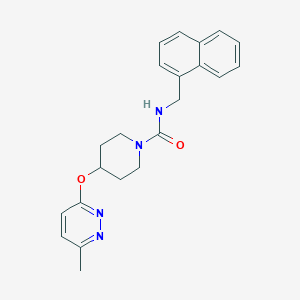

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2463316.png)

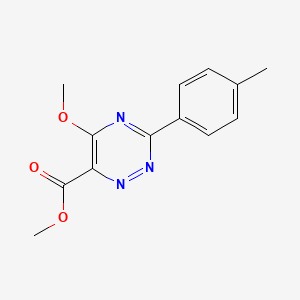

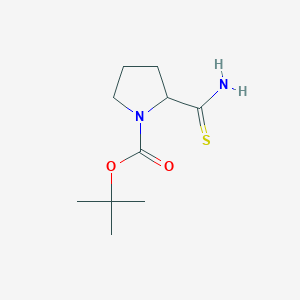

![3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide](/img/structure/B2463322.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2463326.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2463330.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2463333.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2463334.png)

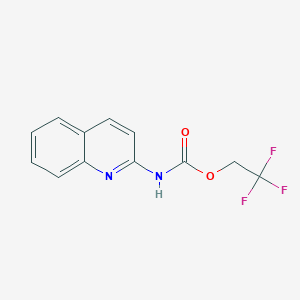

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2463337.png)